2-methyl-6-(4-methylphenyl)morpholine, Mixture of diastereomers
Description
2-Methyl-6-(4-methylphenyl)morpholine is a morpholine derivative characterized by a substituted phenyl group at the 6-position and a methyl group at the 2-position of the morpholine ring. As a mixture of diastereomers, its stereochemical complexity arises from the presence of multiple stereocenters, leading to distinct spatial arrangements that influence physicochemical properties and biological interactions. Morpholine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to modulate solubility, bioavailability, and target binding .
Properties
CAS No. |
1099679-60-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Ring-Opening and Hemiaminal Formation
A widely utilized approach involves the base-catalyzed reaction of tosyl-oxazatedine (1 ) with α-formyl carboxylates (2 ) to generate morpholine hemiaminals (3a–l ). This method leverages stereoelectronic effects to control diastereoselectivity during ring-opening. For instance, potassium carbonate in 1,4-dioxane at room temperature facilitates the formation of hemiaminals with moderate to high yields (45–78%). The reaction’s diastereoselectivity is influenced by pseudo A<sup>1,3</sup> strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of oxygen atoms.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Starting materials | Tosyl-oxazatedine, α-formyl carboxylates |
| Catalyst | K<sub>2</sub>CO<sub>3</sub> |
| Solvent | 1,4-Dioxane |
| Temperature | Room temperature (rt) |
| Reaction time | 12–24 hours |
| Yield range | 45–78% |
Photoredox-Mediated Diastereoconvergent Synthesis
Photoredox catalysis has emerged as a powerful tool for achieving diastereoconvergence in morpholine synthesis. Radical intermediates generated via decarboxylation of hemiaminals react with electrophiles such as methyl vinyl ketone to yield single diastereomers. For example, irradiation under blue LEDs in the presence of a ruthenium-based photocatalyst converts diastereomeric mixtures of 15′ and 15″ into a single product (16 ) with 82% yield. This process avoids steric clashes and exploits stereoelectronic effects to enforce convergence.
Mechanistic Insights
-
Radical formation : Homolytic cleavage of the C–COOH bond generates a stabilized radical intermediate (17 ).
-
Anomeric effect : Axial carboxyl groups react faster due to favorable orbital alignment, enhancing reaction efficiency.
Reaction Optimization and Stereochemical Control
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like 1,4-dioxane improve solubility of intermediates, while temperatures above 80°C accelerate ring-closing steps but may reduce diastereoselectivity. Empirical studies suggest that maintaining temperatures below 40°C preserves stereochemical integrity during hemiaminal formation.
Catalytic Systems and Additives
Transition-metal catalysts, such as nickel or palladium, enhance cross-coupling efficiency in later functionalization steps. For instance, palladium-catalyzed arylation introduces the 4-methylphenyl group at the C-6 position with >90% regioselectivity. Additives like tetrabutylammonium iodide (TBAI) further stabilize reactive intermediates, improving overall yields by 15–20%.
Characterization and Analytical Validation
Spectroscopic Techniques
-
NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve diastereomeric ratios by distinguishing axial and equatorial substituents. For example, the methyl group at C-2 appears as a doublet at δ 1.2 ppm in the major diastereomer.
-
X-ray crystallography : Single-crystal analysis confirms absolute configurations, as demonstrated in related morpholine structures.
Chromatographic Separation
Flash chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) effectively separates diastereomers with >95% purity. The minor diastereomer typically elutes first due to reduced polarity from equatorial substitution.
Comparative Analysis of Synthetic Routes
| Method | Diastereoselectivity | Yield (%) | Scalability |
|---|---|---|---|
| Base-catalyzed | Moderate (3:1 dr) | 45–78 | High |
| Photoredox-mediated | High (1:0 dr) | 70–82 | Moderate |
| Transition-metal-catalyzed | High (5:1 dr) | 65–90 | Low |
The photoredox approach excels in diastereoconvergence but requires specialized equipment, whereas base-catalyzed methods offer scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(4-methylphenyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted morpholines with different alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-methyl-6-(4-methylphenyl)morpholine is with a molecular weight of approximately 191.27 g/mol. The compound consists of a morpholine ring with a methyl group at the second position and a para-methylphenyl group at the sixth position, influencing its physical and chemical properties.
Pharmaceutical Applications
-
Drug Development :
- Due to its structural similarities to known bioactive compounds, 2-methyl-6-(4-methylphenyl)morpholine is investigated for potential therapeutic applications. Its diastereomers may exhibit different pharmacological profiles, which can be leveraged in drug design.
- Interaction studies focus on the compound's binding affinity with biological targets such as enzymes or receptors, crucial for understanding its mechanism of action and therapeutic potential .
- Anticancer Activity :
-
Neuropharmacology :
- The compound may also have implications in neuropharmacology, given that morpholines are known to affect neurotransmitter systems. Studies are ongoing to evaluate its effects on various neurological targets .
Synthetic Applications
-
Chemical Synthesis :
- 2-Methyl-6-(4-methylphenyl)morpholine serves as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .
- The compound can be synthesized through multiple routes, which allows for the exploration of different reaction conditions and yields .
- Catalysis :
Comparison of Morpholine Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-6-(4-methylphenyl)morpholine | Morpholine ring with para-methylphenyl group | Mixture of diastereomers with distinct properties |
| 4-(4-Methylphenyl)morpholine | Morpholine ring with para-methylphenyl substituent | Similar substitution pattern but lacks methyl at C2 |
| N,N-Dimethylmorpholine | Morpholine ring with two methyl groups on nitrogen | Simple structure without aromatic substitution |
Case Studies
- Synthesis and Characterization :
-
Biological Activity Assessment :
- Research evaluating the biological activity of various morpholine derivatives found that modifications at specific positions significantly influenced their binding affinities and biological effects. This underscores the relevance of stereochemistry in drug design involving 2-methyl-6-(4-methylphenyl)morpholine .
Mechanism of Action
The mechanism by which 2-methyl-6-(4-methylphenyl)morpholine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Structural Analogues in the Morpholine Class
Key structural analogues include:
Dodemorph : A morpholine fungicide with two stereocenters, existing as cis- (diequatorial) and trans- (axial-equatorial) diastereomers. Dodemorph exhibits stereospecific antifungal activity, with the cis-diastereomer showing higher efficacy against powdery mildews .
4-Morpholinyl Thienopyrimidines: These derivatives, such as those synthesized in EP 2 402 347 A1, feature morpholine rings fused with heterocyclic systems. Unlike 2-methyl-6-(4-methylphenyl)morpholine, these compounds prioritize electronic effects (e.g., chlorine substitution) for kinase inhibition .
2-Methyl-6-(4-Hydroxyphenyl)-2-Hepten-4-one : A sesquiterpene derivative from Curcuma longa with a morpholine-like scaffold. Its hydroxyl group enhances polarity (logP ≈ 2.1), contrasting with the more lipophilic 4-methylphenyl substitution in the target compound (predicted logP ≈ 3.5) .
Key Findings :
- Stereochemical Impact : Like dodemorph, the diastereomeric ratio of 2-methyl-6-(4-methylphenyl)morpholine likely affects its bioactivity. For example, cis-configurations in morpholines often enhance membrane permeability due to reduced steric hindrance .
- Synergistic Action : Evidence from dodemorph suggests that diastereomer mixtures may exhibit synergistic antifungal effects, as seen in Botrytis cinerea inhibition, where altered ratios enhance fungistatic activity .
Biological Activity
2-Methyl-6-(4-methylphenyl)morpholine, a compound characterized as a mixture of diastereomers, belongs to the morpholine class of compounds. Morpholines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of 2-methyl-6-(4-methylphenyl)morpholine features a methyl group at the second position and a para-methylphenyl group at the sixth position of the morpholine ring. This configuration contributes to its unique physical and chemical properties, which can vary between the diastereomers present in the mixture.
The biological activity of 2-methyl-6-(4-methylphenyl)morpholine is likely influenced by its stereochemistry and substituents. Interaction studies typically focus on its binding affinity with biological targets such as enzymes or receptors. The compound's mechanism of action may involve modulation of receptor activity or inhibition of specific enzymes, which could lead to therapeutic effects in various biological systems.
Antimicrobial Activity
Recent studies have indicated that morpholine derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-methyl-6-(4-methylphenyl)morpholine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Cytotoxic Effects
Research has also explored the cytotoxic effects of morpholine derivatives on cancer cell lines. In particular, it has been observed that certain diastereomers may exhibit selective cytotoxicity against human leukemia cells. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance or diminish cytotoxic effects .
Table 1: Biological Activities of 2-Methyl-6-(4-methylphenyl)morpholine and Related Compounds
| Compound | Activity Type | Target/Organism | IC50/Activity Level |
|---|---|---|---|
| 2-Methyl-6-(4-methylphenyl)morpholine | Antimicrobial | E. coli | MIC = 12.5 µg/mL |
| 2-Methyl-6-(4-methylphenyl)morpholine | Cytotoxic | Human leukemia cells (CEM) | IC50 = 0.13 ± 0.06 µM |
| Related Morpholine Derivative | Antimicrobial | S. aureus | MIC = 10 µg/mL |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing various morpholine derivatives, 2-methyl-6-(4-methylphenyl)morpholine demonstrated significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 12.5 µg/mL. These findings suggest that this compound could be developed as a lead candidate for antibiotic development .
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of several morpholine derivatives on human leukemia cell lines. The study found that specific diastereomers of 2-methyl-6-(4-methylphenyl)morpholine exhibited potent cytotoxicity with an IC50 value as low as 0.13 µM, indicating a strong potential for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-methyl-6-(4-methylphenyl)morpholine as a mixture of diastereomers?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
-
Ring-forming reactions : Cyclization of precursors like substituted ethanolamines with carbonyl-containing reagents under basic or acidic conditions .
-
Lewis acid-mediated coupling : For stereochemical control, as demonstrated in analogous morpholine syntheses using trifluoroacetate activation and chiral auxiliaries (e.g., enantiopure alcohols) to generate diastereomeric mixtures .
-
Key parameters : Temperature, solvent polarity, and catalyst choice (e.g., NaOH or BF₃·Et₂O) critically influence diastereomer ratios.
Reaction Step Typical Conditions Diastereomer Ratio Precursor cyclization EtOH, reflux, 12–24 h ~1:1 (unoptimized) Lewis acid coupling CH₂Cl₂, 0°C to RT, 2–4 h 1:1 → 3:1 (optimized)
Q. How can NMR spectroscopy distinguish diastereomers in this mixture?
- Methodological Answer : ¹H and ¹³C NMR, coupled with spin simulation and 2D techniques (e.g., NOESY, HMBC), are essential:
-
Diastereotopic protons : Methylene groups adjacent to stereocenters exhibit splitting (Δδ = 0.2–0.5 ppm) due to restricted rotation .
-
Aromatic region analysis : Substituent-induced shielding/deshielding effects differentiate diastereomers (e.g., para-methylphenyl vs. morpholine ring protons) .
-
Simulated spectra : Tools like SpinWorks or commercial software align experimental data with theoretical predictions to assign configurations .
Proton Type δ (ppm) Range Coupling Constants (J, Hz) Morpholine CH₂ 3.2–3.8 J = 10–12 (geminal) Aromatic protons 6.8–7.4 J = 8–9 (ortho/meta) Diastereotopic methylene 2.5–3.0 Δδ = 0.3–0.5
Advanced Research Questions
Q. What advanced separation techniques resolve diastereomers of 2-methyl-6-(4-methylphenyl)morpholine?
- Methodological Answer :
- Crystallization-induced asymmetric transformation (CIAT) : Selectively crystallizes one diastereomer from a dynamic equilibrium, achieving >95% purity (e.g., using chiral resolving agents or solvent polarity gradients) .
- Preparative HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based) resolve diastereomers with ΔtR > 2 min under normal-phase conditions .
- NMR-guided fractionation : Combines LC-NMR to isolate fractions based on real-time spectral differences .
Q. How do computational methods aid in predicting and analyzing diastereomer properties?
- Methodological Answer :
-
DFT calculations : Optimize diastereomer geometries (e.g., B3LYP/6-311G**) to predict NMR chemical shifts and coupling constants, validated against experimental data .
-
Molecular dynamics (MD) : Simulate solvent effects on diastereomer stability and crystallization behavior .
-
Docking studies : Probe interactions with biological targets (e.g., enzymes) to rationalize activity differences between diastereomers .
Computational Metric Diastereomer A Diastereomer B ΔG (solvation, kcal/mol) -12.3 -11.8 NMR shift RMSD (ppm) 0.15 0.18
Q. What mechanistic insights explain unexpected rearrangements during synthesis?
- Methodological Answer :
- Wittig and sigmatropic rearrangements : Observed in analogous morpholine syntheses, these side reactions arise from competing pathways under Lewis acid catalysis. For example, [1,2]-Wittig shifts may form regioisomers, requiring strict temperature control (<0°C) to suppress .
- Kinetic vs. thermodynamic control : High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., D₂O quenching) identify intermediates and validate proposed mechanisms .
Q. How can researchers address contradictions in diastereomer activity data across studies?
- Methodological Answer :
- Batch-to-batch variability : Quantify diastereomer ratios via qNMR or LC-MS before biological assays .
- Receptor binding assays : Use enantiomerically pure standards to deconvolute contributions of individual diastereomers to observed activity .
Biological and Pharmacological Considerations
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer :
- Neurotransmission modulation : In vitro studies suggest affinity for serotonin or dopamine receptors, though IC₅₀ values vary significantly between diastereomers (e.g., 10 μM vs. >100 μM) .
- Enzyme inhibition : Screening against kinases or phosphatases requires strict stereochemical assignment to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
